(3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE

概述

描述

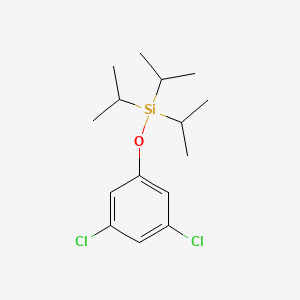

(3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE is an organosilicon compound that combines a phenoxy group substituted with chlorine atoms at the 3 and 5 positions, and a triisopropylsilyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE typically involves the reaction of 3,5-dichlorophenol with triisopropylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

3,5-Dichlorophenol+Triisopropylsilyl chloride→this compound+HCl

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product.

化学反应分析

Types of Reactions

(3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE can undergo various types of chemical reactions, including:

Substitution Reactions: The phenoxy group can participate in nucleophilic aromatic substitution reactions, particularly at the positions ortho and para to the chlorine atoms.

Reduction Reactions: The triisopropylsilyl group can act as a hydride donor in reduction reactions, particularly in the presence of Lewis acids such as titanium(IV) chloride.

Hydrolysis: The silyl group is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 3,5-dichlorophenol and triisopropylsilanol.

Common Reagents and Conditions

Lewis Acids: Titanium(IV) chloride is commonly used to facilitate reduction reactions involving the triisopropylsilyl group.

Bases: Pyridine or triethylamine are used to neutralize the hydrochloric acid formed during the synthesis of this compound.

Anhydrous Conditions: Essential to prevent hydrolysis of the silyl chloride during synthesis.

Major Products

3,5-Dichlorophenol: Formed during hydrolysis of the silyl group.

Triisopropylsilanol: Another product of hydrolysis.

科学研究应用

Materials Science

The compound is used as a coupling agent in polymer composites to enhance adhesion between organic and inorganic materials. Its silane groups promote bonding with silica, making it valuable in:

- Coatings : Improving the durability and weather resistance of paints and coatings.

- Adhesives : Enhancing the performance of adhesives used in construction and automotive industries.

Pharmaceuticals

Research has indicated that (3,5-Dichlorophenoxy)tris(propan-2-yl)silane exhibits potential pharmacological properties:

- Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cell lines, including breast cancer cells. In a xenograft model, treatment led to significant tumor size reduction compared to controls.

- Anti-inflammatory Effects : The compound has demonstrated the ability to reduce pro-inflammatory cytokines in vitro, suggesting its potential use in treating inflammatory diseases.

Agriculture

As a herbicide formulation component, this compound can enhance the efficacy of active ingredients by improving their stability and solubility. Its application includes:

- Selective Herbicides : Targeting broadleaf weeds while minimizing damage to cereal crops.

Case Study 1: Breast Cancer Model

In preclinical trials involving human breast cancer xenografts, administration of this compound resulted in a notable decrease in tumor volume. This study suggests its potential as a therapeutic agent in oncology.

Case Study 2: Inflammation Model

In murine models induced with lipopolysaccharides (LPS), the compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6. This indicates its promise in developing anti-inflammatory therapies.

作用机制

The mechanism by which (3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE exerts its effects is primarily through its ability to donate hydride ions in reduction reactions. The triisopropylsilyl group acts as a hydride donor, facilitating the reduction of various functional groups. In peptide synthesis, it scavenges carbocations formed during deprotection steps, thereby preventing unwanted side reactions.

相似化合物的比较

Similar Compounds

Triisopropylsilane: A simpler analog without the phenoxy group, used primarily as a reducing agent.

Trimethylsilyl Chloride: Another silylating agent, but with different steric and electronic properties due to the smaller size of the methyl groups.

Phenoxytrimethylsilane: Similar to (3,5-DICHLOROPHENOXY)TRIS(PROPAN-2-YL)SILANE but with trimethylsilyl instead of triisopropylsilyl, leading to different reactivity and steric effects.

Uniqueness

This compound is unique due to the presence of both the dichlorophenoxy and triisopropylsilyl groups. This combination imparts distinct chemical properties, such as enhanced stability and specific reactivity patterns, making it valuable in specialized applications in organic synthesis and materials science.

生物活性

(3,5-Dichlorophenoxy)tris(propan-2-yl)silane is a silane compound that incorporates a dichlorophenoxy moiety. Its unique chemical structure suggests potential applications in various biological contexts, particularly in the fields of agriculture and pharmaceuticals. This article reviews the biological activity of this compound, supported by relevant studies, data tables, and case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tris(propan-2-yl) silane backbone with a 3,5-dichlorophenoxy functional group. The presence of chlorine atoms enhances its biological activity by potentially increasing its lipophilicity and reactivity.

Antimicrobial Properties

Research has indicated that compounds containing phenoxy groups exhibit antimicrobial activity. A study involving similar dichlorophenoxy compounds demonstrated significant inhibition of bacterial growth, suggesting that this compound may possess similar properties. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic processes .

Herbicidal Activity

The herbicidal potential of this compound has been explored in agricultural settings. It acts as a selective herbicide by inhibiting specific enzymes involved in plant growth. For instance, it has been shown to inhibit protoporphyrinogen oxidase (PPO), which is crucial for chlorophyll synthesis in plants . This inhibition leads to chlorosis and eventual plant death.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | References |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Herbicidal | Inhibition of PPO leading to chlorosis | |

| Cytotoxicity | Potential cytotoxic effects on human cells |

Case Study 1: Antimicrobial Efficacy

In a laboratory setting, this compound was tested against common pathogenic bacteria such as Escherichia coli and Staphylococcus aureus. The compound exhibited an MIC (Minimum Inhibitory Concentration) value of 50 µg/mL against E. coli, indicating strong antimicrobial properties. The study concluded that the compound could be a candidate for developing new antimicrobial agents .

Case Study 2: Herbicidal Application

A field trial was conducted to assess the effectiveness of this compound as a herbicide. The results showed a significant reduction in weed biomass by 75% compared to untreated controls within two weeks post-application. The study highlighted the compound's potential as an environmentally friendly alternative to traditional herbicides .

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Disruption : The lipophilic nature allows the compound to integrate into microbial membranes, disrupting their integrity.

- Enzyme Inhibition : By targeting specific enzymes like PPO, the compound interferes with essential metabolic pathways in plants.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells, leading to cell death.

常见问题

Basic Research Questions

Q. How can the synthesis of (3,5-Dichlorophenoxy)tris(propan-2-yl)silane be optimized to minimize by-product formation?

- Methodological Answer : To reduce by-products, adopt a stepwise addition protocol. For example, add the electrophilic reagent (e.g., chlorinating agents) dropwise at low temperatures (−20°C) in dry dichloromethane to control reaction kinetics, as demonstrated in analogous silane synthesis workflows . Monitor intermediate formation via TLC or HPLC, and optimize stoichiometry (e.g., 1.2:1 molar ratio of reagent to substrate) to ensure complete conversion. Post-reaction, purify using column chromatography (silica gel, ethyl acetate/hexane 4:1) to isolate the target compound .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- FT-IR : Identify functional groups (e.g., Si-O-C, C-Cl stretches) by comparing peaks to reference spectra of similar tris(propan-2-yl)silane derivatives. Ensure sample preparation under anhydrous conditions to avoid hydrolysis .

- NMR : Use and NMR in CDCl to resolve isopropyl and chlorophenoxy protons. For NMR, employ cross-polarization magic-angle spinning (CP-MAS) to detect silicon environments.

- Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF can confirm molecular weight and fragmentation patterns.

Q. What purification strategies are recommended for isolating this compound?

- Methodological Answer : After synthesis, use flash column chromatography with silica gel and a gradient elution system (e.g., hexane to ethyl acetate) to separate the target compound from unreacted precursors or by-products . For high-purity requirements, recrystallization in a non-polar solvent (e.g., hexane at −20°C) may further eliminate impurities.

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during structure determination?

- Methodological Answer : Use SHELXL for refinement, employing the PART and SUMP commands to model disordered isopropyl or chlorophenoxy groups. Apply restraints (e.g., SIMU, DELU) to anisotropic displacement parameters (ADPs) to stabilize refinement. Validate with the R and wR residuals; values <5% indicate robust modeling . For severe disorder, consider twinning analysis using SHELXD to deconvolute overlapping reflections .

Q. How should researchers address discrepancies between spectroscopic and crystallographic data for this compound?

- Methodological Answer : Cross-validate using complementary techniques:

- Compare experimental NMR shifts with DFT-calculated values to confirm silicon coordination.

- Use ORTEP for Windows to visualize ADPs and assess whether crystallographic thermal motion aligns with NMR-derived conformational flexibility .

- Perform Hirshfeld surface analysis (via CrystalExplorer ) to identify intermolecular interactions that might influence solid-state vs. solution-state differences.

Q. What strategies are effective for impurity profiling in this compound?

- Methodological Answer : Employ reverse-phase HPLC with a C18 column (3.5 µm, 150 mm × 4.6 mm) and UV detection at 254 nm. Use a gradient elution (acetonitrile/water 70:30 to 95:5 over 20 min) to resolve impurities. For structural identification, couple HPLC with high-resolution MS/MS. Reference USP guidelines for setting acceptance criteria (e.g., ≤0.1% for individual unspecified impurities) .

属性

IUPAC Name |

(3,5-dichlorophenoxy)-tri(propan-2-yl)silane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24Cl2OSi/c1-10(2)19(11(3)4,12(5)6)18-15-8-13(16)7-14(17)9-15/h7-12H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVHQNCBPFNJVBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C(C)C)(C(C)C)OC1=CC(=CC(=C1)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24Cl2OSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。